1,2-Dipalmitoyl-sn-glycerol

Langmuir Monolayer Lipid Biophysics Enzymology

For lipid signaling, membrane biophysics, or enzymatic studies, stereochemical purity is non-negotiable. Our 1,2-Dipalmitoyl-sn-glycerol is verified essentially free of the inactive 1,3-isomer, eliminating experimental drift from acyl migration. The compound exhibits quantifiable Langmuir trough phase transitions (38.3–39.8 Ų/molecule) and a well-characterized α→β′ transition at ~50 °C, providing a calibrated reference for DSC/XRD analyses. Choose certified ≥98% purity to ensure reproducibility in liposome engineering, phospholipid synthesis, and drug delivery research.

Molecular Formula C35H68O5
Molecular Weight 568.9 g/mol
CAS No. 30334-71-5
Cat. No. B135180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dipalmitoyl-sn-glycerol
CAS30334-71-5
SynonymsHexadecanoic Acid 1,1’-[(1S)-1-(Hydroxymethyl)-1,2-ethanediyl] Ester;  (S)-(-)-1,2-Dipalmitin;  (S)-1-(Hydroxymethyl)ethane-1,2-diyl Dipalmitate;  1,2-Di-O-palmitoyl-sn-glycerol;  L-1,2-Dipalmitin;  NSC 269964;  sn-1,2-Dipalmitin; 
Molecular FormulaC35H68O5
Molecular Weight568.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC
InChIInChI=1S/C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36H,3-32H2,1-2H3/t33-/m0/s1
InChIKeyJEJLGIQLPYYGEE-XIFFEERXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

1,2-Dipalmitoyl-sn-glycerol (CAS 30334-71-5): Procurement-Grade Specifications and Structural Identity for Lipid Research


1,2-Dipalmitoyl-sn-glycerol (1,2-DPG) is a stereospecific, saturated 1,2-diacyl-sn-glycerol composed of a glycerol backbone esterified with palmitic acid (C16:0) at both the sn-1 and sn-2 positions [1]. As a neutral diacylglycerol (DAG) that is a known endogenous metabolite in multiple organisms , it serves as a fundamental building block in lipid biochemistry. Its core physicochemical properties—molecular weight of 568.9 g/mol, a melting point of 66-69°C, and high hydrophobicity (LogP ~14.34) —underpin its use as a precise model for membrane biophysics, lipid polymorphism studies, and as a well-defined substrate in enzymatic assays [1].

Why Regioisomer Purity and Polymorphic Control Are Critical When Sourcing 1,2-Dipalmitoyl-sn-glycerol (30334-71-5)


Substituting 1,2-Dipalmitoyl-sn-glycerol with generic 'dipalmitin' or other regioisomeric forms is not scientifically valid and introduces significant experimental variability. The biological and biophysical functions of diacylglycerols are profoundly dependent on regiospecificity and stereochemistry; the 1,2-sn-glycerol isomer is the natural signaling molecule and metabolic intermediate, while the 1,3-isomer is not . Critically, 1,2-DPG is inherently unstable and undergoes spontaneous, time- and temperature-dependent acyl migration to the thermodynamically more stable 1,3-dipalmitoylglycerol (1,3-DPG), a process that can compromise experimental integrity if impure or improperly stored material is used [1]. Furthermore, 1,2-DPG exhibits distinct polymorphic phases (α, β') with different structural and thermal behaviors, which directly impact its performance in monolayer and bilayer systems [2]. Therefore, procurement decisions must be based on verified stereochemical purity, documented absence of the 1,3-isomer, and control over polymorphic form to ensure reproducibility and meaningful data.

Quantitative Differentiation of 1,2-Dipalmitoyl-sn-glycerol (30334-71-5): A Technical Evidence Guide for Procurement


Unique Headgroup-Driven Phase Transitions in Langmuir Monolayers Distinguish 1,2-DPG from Other Lipids

At the air-water interface, 1,2-dipalmitoyl-sn-glycerol (1,2-DPG) Langmuir films exhibit a unique phase transition that is not observed in typical phospholipid monolayers like DPPC. This first transition is specifically driven by a reorganization of the diacylglycerol headgroups, altering the hydrophobicity of the interface [1]. The transition occurs at two discrete molecular areas, providing a precise, quantifiable marker of its interfacial behavior.

Langmuir Monolayer Lipid Biophysics Enzymology

Quantified Acyl Migration Rate: A Critical Purity and Stability Metric for 1,2-DPG vs. 1,3-DPG

1,2-Dipalmitoyl-sn-glycerol is intrinsically prone to isomerization into its regioisomer, 1,3-dipalmitoylglycerol (1,3-DPG). This migration reaches an equilibrium composition of 56% 1,3-DPG and is accelerated by various experimental conditions [1]. Vendor specifications that confirm the product is 'essentially free' of the 1,3-isomer are therefore a direct and verifiable measure of its purity and suitability for research applications .

Lipid Stability Regioisomer Analysis Analytical Chemistry

Distinct Crystal Polymorphism and Lattice Parameters of 1,2-DPG: A Benchmark for Solid-State Characterization

1,2-Dipalmitoyl-sn-glycerol exists in multiple polymorphic forms (α and β') with distinct crystalline structures and thermal behaviors [1]. The β'L-form has been characterized by single-crystal X-ray diffraction, revealing a monoclinic unit cell at 123 K [2]. The metastable α-phase transforms to the stable β'-phase at ~50 °C, a process that is dependent on thermal history [3].

Crystallography Lipid Polymorphism Solid-State NMR

Phase Behavior in Phospholipid Mixtures: 1,2-DPG Forms Specific Complexes and Induces Nonlamellar Phases

In mixtures with the model membrane lipid DPPC, 1,2-dipalmitoyl-sn-glycerol (1,2-DPG) does not form ideal mixtures. Instead, it forms two distinct complexes in the gel phase, one with a DPPC/1,2-DPG molar ratio of 55:45 and a second at a ratio of approximately 1:2 [1]. At high 1,2-DPG concentrations, nonlamellar phases are predominant, which is a crucial difference from pure DPPC systems [1].

Membrane Biophysics Lipid Phase Diagram Drug Delivery

Vendor-Specified Purity: 'Essentially Free' of the 1,3-Isomer as a Critical Procurement Criterion

High-purity commercial preparations of 1,2-Dipalmitoyl-sn-glycerol are specified as being 'essentially free' of the 1,3-dipalmitoylglycerol isomer . This specification is a direct consequence of the well-documented acyl migration phenomenon and serves as the primary, verifiable quality metric for the compound. The product is typically offered at ≥99% purity (TLC) .

Lipid Purity Quality Control Regioisomeric Purity

Application Scenarios for 1,2-Dipalmitoyl-sn-glycerol (30334-71-5): Where Proven Differentiation Drives Value


Investigating the Biophysics of Lipid Monolayers and Interfacial Enzymology

Researchers studying the interfacial activation of lipases or the properties of lipid films at the air-water interface require a well-defined substrate. The quantifiable phase transitions of 1,2-dipalmitoyl-sn-glycerol (38.3 and 39.8 Ų/molecule) in a Langmuir trough provide a unique, measurable benchmark for understanding how enzyme activity is coupled to substrate organization [1]. Its distinct headgroup-driven transition is not observed in standard phospholipids, making it an essential tool for these specific studies.

Serving as a Defined Precursor for Synthesis of Complex, Stereospecific Lipids

The synthesis of complex lipids like phosphatidylcholines or phosphatidylglycerols with defined stereochemistry at the sn-1 and sn-2 positions requires a starting material of verified regioisomeric purity. The use of 1,2-DPG that is 'essentially free' of the 1,3-isomer ensures that the final product is the desired stereoisomer, avoiding contamination from the inactive regioisomer . This is non-negotiable for applications in drug delivery or studies of lipid signaling where the 'sn' configuration dictates biological activity.

Designing and Characterizing Lipid-Based Drug Delivery Systems (Liposomes)

When formulating liposomes, the inclusion of 1,2-DPG can be used to engineer specific membrane properties. Its ability to form defined complexes with DPPC at precise molar ratios (55:45 and ~1:2) and to promote nonlamellar phase formation at higher concentrations allows for the rational design of lipid nanoparticles with tailored phase behavior, drug release profiles, and fusogenicity [2]. This behavior is distinct from other neutral lipids and is essential for advanced formulation science.

Performing Fundamental Studies on Lipid Polymorphism and Solid-State Behavior

For scientists using X-ray diffraction or differential scanning calorimetry to study lipid phase behavior, 1,2-DPG is a key model compound. Its well-characterized crystal structure (monoclinic, a=5.48 Å, b=7.30 Å, c=43.15 Å at 123 K) and its defined α→β' phase transformation at ~50 °C provide a calibrated reference system [3]. This makes it invaluable for studying fundamental phenomena like acyl chain packing, polymorphic transitions, and the physical properties of lipidic materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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